Elarofiban

Descripción general

Descripción

Elarofiban: es un novedoso antagonista de la glucoproteína IIb/IIIa no peptídico. Inhibe la agregación plaquetaria inducida por trombina en plaquetas humanas filtradas en gel y la agregación plaquetaria en plasma rico en plaquetas humano en respuesta al colágeno, ácido araquidónico, ADP y SFLLRN-NH(2) . Este compuesto se ha investigado principalmente por su potencial en el tratamiento de enfermedades cardiovasculares, particularmente en la prevención de la trombosis y el infarto de miocardio .

Métodos De Preparación

La síntesis de Elarofiban involucra múltiples pasos, comenzando con la preparación de intermediarios clave. Una ruta de síntesis práctica incluye los siguientes pasos :

Formación del intermedio de piperidina: La síntesis comienza con la preparación de un derivado de piperidina.

Reacción de acoplamiento: El intermedio de piperidina se acopla entonces con un derivado de piridina bajo condiciones de reacción específicas.

Ensamblaje final: El producto final, this compound, se obtiene a través de una serie de pasos de purificación, incluyendo cristalización y cromatografía.

Los métodos de producción industrial para this compound suelen implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, al tiempo que se considera la rentabilidad y la escalabilidad.

Análisis De Reacciones Químicas

Elarofiban experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden usarse para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los anillos de piperidina y piridina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Synthesis of [^18F]GP1

The development of [^18F]GP1 involved a robust and automated radiosynthesis process compliant with Good Manufacturing Practice (GMP) standards. This process yielded high radiochemical purity (>98%) and significant molar activities (952–9428 GBq/µmol) suitable for clinical applications. The synthesis time was optimized to approximately 69 minutes, allowing for efficient production of the radiotracer for use in PET imaging .

Thrombus Imaging

[^18F]GP1 has been utilized as a novel radiotracer for detecting thrombi in various clinical scenarios:

- Acute Myocardial Infarction : In a study involving patients with acute myocardial infarction, [^18F]GP1 PET imaging successfully identified coronary thrombosis, providing a non-invasive diagnostic tool that outperformed traditional imaging methods such as echocardiography and CT .

- Deep Vein Thrombosis and Pulmonary Embolism : The tracer has also shown promise in detecting venous thrombi in patients presenting with symptoms of deep vein thrombosis or pulmonary embolism, demonstrating high binding affinity to freshly formed thrombi .

- Atherosclerotic Plaque Rupture : Research indicates potential applications in visualizing atherosclerotic plaque rupture and delayed stent thrombosis, as [^18F]GP1 effectively binds to thrombi formed during these pathological processes .

Clinical Trials

Several clinical trials have explored the efficacy of [^18F]GP1 in various patient populations:

- A phase 1 trial assessed the safety and pharmacokinetics of [^18F]GP1 in patients undergoing arterial interventions. Results indicated successful detection of arterial thrombosis and demonstrated that [^18F]GP1 uptake correlated with the presence of thrombus .

- Another study focused on patients with acute myocardial infarction revealed that [^18F]GP1 uptake was significantly higher in culprit vessels compared to non-culprit vessels, suggesting its utility in guiding therapeutic decisions .

Impact on Clinical Management

In cases where conventional imaging failed to provide clarity on thrombus presence, [^18F]GP1 PET imaging changed management strategies by confirming or ruling out thrombi. For instance, it identified previously undiagnosed left ventricular thrombus and pulmonary embolism, leading to timely interventions .

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Acute Myocardial Infarction | Clinical Trial | Non-invasive detection of coronary thrombosis |

| Deep Vein Thrombosis | Clinical Study | High binding affinity to venous thrombi |

| Atherosclerotic Plaque Rupture | Phase 1 Trial | Visualization of plaque rupture and stent thrombosis |

Mecanismo De Acción

Elarofiban ejerce sus efectos inhibiendo la unión del fibrinógeno a los receptores de glucoproteína IIb/IIIa en las plaquetas . Esta inhibición previene la agregación plaquetaria, que es un paso crucial en la formación de coágulos sanguíneos. Los objetivos moleculares implicados incluyen los receptores de glucoproteína IIb/IIIa, y las vías afectadas son las relacionadas con la activación y agregación plaquetarias.

Comparación Con Compuestos Similares

Elarofiban es único entre los antagonistas de la glucoproteína IIb/IIIa debido a su estructura no peptídica y alta especificidad para el receptor de glucoproteína IIb/IIIa . Los compuestos similares incluyen:

Tirofiban: Otro antagonista de la glucoproteína IIb/IIIa, pero con una estructura química diferente.

Eptifibatide: Un péptido cíclico que también se dirige a los receptores de glucoproteína IIb/IIIa.

Abciximab: Un anticuerpo monoclonal que inhibe los receptores de glucoproteína IIb/IIIa.

La singularidad de this compound radica en su naturaleza no peptídica, que puede ofrecer ventajas en términos de estabilidad y biodisponibilidad en comparación con los antagonistas basados en péptidos.

Actividad Biológica

Elarofiban, also known as RWJ-53308, is a nonpeptide antagonist of the fibrinogen receptor αIIbβ3 (GPIIb/IIIa). It has garnered attention for its potential applications in treating thrombotic disorders and enhancing imaging techniques for thrombus detection.

This compound functions by inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets, thus preventing platelet aggregation. The compound exhibits a high affinity for this receptor, with an IC50 value of approximately 0.15 nM, indicating its potency in blocking fibrinogen interactions .

Pharmacokinetics and Safety Profile

Research has demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. In preclinical studies, it has shown minimal adverse effects, making it a candidate for further clinical evaluation .

Imaging Applications

A notable derivative of this compound, 18F-GP1, has been developed for use in positron emission tomography (PET) imaging. This tracer targets activated GPIIb/IIIa receptors, allowing for the visualization of thrombus in vivo. Studies involving patients with acute venous thromboembolism have indicated that 18F-GP1 can effectively detect thromboembolic foci, with promising results in terms of specificity and sensitivity .

Case Study: 18F-GP1 PET Imaging

In a study involving 20 patients diagnosed with acute deep vein thrombosis (DVT) or pulmonary embolism (PE), the uptake of 18F-GP1 was correlated with clinical parameters such as plasma fibrinogen levels and platelet activation markers. The results indicated a significant correlation between the maximum standardized uptake value (SUVmax) of 18F-GP1 and the percentage of P-selectin-positive circulating platelets (r = 0.656, P = 0.002), reinforcing the tracer's potential for clinical applications in thrombosis detection .

Research Findings Summary Table

Propiedades

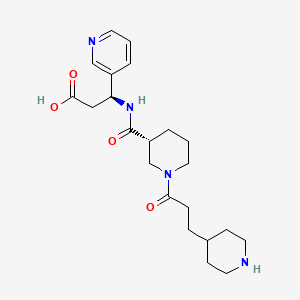

IUPAC Name |

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXKGFLZFSILK-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198958-88-2 | |

| Record name | Elarofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELAROFIBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.